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molecular formula C4H3F7O B1305504 Heptafluoro-1-methoxypropane CAS No. 375-03-1

Heptafluoro-1-methoxypropane

Cat. No. B1305504
M. Wt: 200.05 g/mol
InChI Key: NOPJRYAFUXTDLX-UHFFFAOYSA-N
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Patent
US06608019B1

Procedure details

A jacketed one liter round bottom flask was equipped with an overhead stirrer, a solid carbon dioxide/acetone condenser, and an addition funnel. The flask was charged with spray-dried potassium fluoride (85 g, 1.46 mol) and anhydrous diethylene glycol dimethyl ether (375 g) and was then cooled to about −20° C. using a recirculating refrigeration system. C2F5COF (196 g, 1.18 mol) was added to the flask over a period of about one hour. The flask was then warmed to about 24° C., and dimethyl sulfate (184.3 g, 1.46 mol) was then added dropwise via the addition funnel over a 45 minute period. The resulting mixture was then stirred at room temperature overnight. Water (a total of 318 mL) was then added dropwise to the mixture. The mixture was transferred to a one liter round bottom flask, and the resulting product ether was azeotropically distilled. The lower product phase of the resulting distillate was separated from the upper aqueous phase, was washed once with cold water, and was subsequently distilled to give 180 g of product (b.p. 36° C.;>99.9% purity by GLC). The product identity was confirmed by GCMS and by 1H and 19F NMR.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
184.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99.9%

Identifiers

REACTION_CXSMILES
[F-:1].[K+].COCCOCCOC.[C:12]([C:19]([F:21])=O)([C:15]([F:18])([F:17])[F:16])([F:14])[F:13].S([O:27][CH3:28])(OC)(=O)=O>O>[C:19]([O:27][CH3:28])([C:12]([C:15]([F:18])([F:17])[F:16])([F:14])[F:13])([F:21])[F:1] |f:0.1|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
375 g
Type
reactant
Smiles
COCCOCCOC
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)F)C(=O)F
Step Three
Name
Quantity
184.3 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A jacketed one liter round bottom flask was equipped with an overhead stirrer, a solid carbon dioxide/acetone condenser, and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then warmed to about 24° C.
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a one liter round bottom flask
DISTILLATION
Type
DISTILLATION
Details
the resulting product ether was azeotropically distilled
CUSTOM
Type
CUSTOM
Details
The lower product phase of the resulting distillate was separated from the upper aqueous phase
WASH
Type
WASH
Details
was washed once with cold water
DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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